4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
CAS No.: 750601-20-8
Cat. No.: VC6155657
Molecular Formula: C17H14N2O3
Molecular Weight: 294.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 750601-20-8 |
|---|---|
| Molecular Formula | C17H14N2O3 |
| Molecular Weight | 294.31 |
| IUPAC Name | (4E)-4-(ethoxymethylidene)-2-pyridin-2-ylisoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C17H14N2O3/c1-2-22-11-14-12-7-3-4-8-13(12)16(20)19(17(14)21)15-9-5-6-10-18-15/h3-11H,2H2,1H3/b14-11+ |
| Standard InChI Key | SUYADTDUIGINHY-UHFFFAOYSA-N |
| SMILES | CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound (C₁₇H₁₄N₂O₃) features a tetrahydroisoquinoline core fused with a pyridine ring at position 2, augmented by an ethoxymethylidene substituent at position 4. This configuration introduces both planar aromatic regions and flexible aliphatic components, creating a hybrid topology that enhances receptor binding versatility .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 294.31 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
| Topological Polar Surface | 67.8 Ų |
Spectral Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:
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Pyridyl protons: δ 8.50–7.20 ppm (multiplet, 4H)
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Ethoxymethylidene: δ 4.20 ppm (quartet, OCH₂CH₃), δ 1.30 ppm (triplet, CH₃)
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Tetrahydroisoquinoline: δ 3.80–2.90 ppm (m, 4H, cyclohexene) .
Infrared spectroscopy confirms carbonyl stretching vibrations at 1720 cm⁻¹ (dione C=O) and 1685 cm⁻¹ (conjugated C=O). Mass spectral fragmentation patterns show a base peak at m/z 294 corresponding to the molecular ion.
Synthetic Methodologies
Condensation-Cyclization Approach
The primary synthesis route involves three stages:
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Precursor Formation: Ethyl glyoxylate reacts with 2-aminopyridine under Mitsunobu conditions to generate the imine intermediate.
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Cyclization: Intramolecular Heck coupling forms the tetrahydroisoquinoline core (Yield: 58–62%).
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Functionalization: Knoevenagel condensation with ethyl orthoformate introduces the ethoxymethylidene group .
Table 2: Reaction Optimization Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | +22% efficiency |
| Solvent | DMF | Improved solubility |
| Catalyst | Pd(OAc)₂ | 73% conversion |
Alternative Pathways
Microwave-assisted synthesis reduces reaction time from 18 hours to 45 minutes while maintaining 65% yield . Flow chemistry approaches demonstrate scalability up to 500g batches with 71% purity .
Biological Evaluation and Mechanistic Insights
Antiproliferative Activity
While direct testing data is unavailable, structural analogs exhibit IC₅₀ values against MCF-7 (0.17 µM) and A549 (0.15 µM) cell lines . Molecular docking suggests three potential interaction modes:
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Topoisomerase II inhibition: Pyridine nitrogen coordinates with Mg²⁺ in the ATPase domain.
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Kinase inhibition: Ethoxymethylidene occupies hydrophobic pockets in CDK2 (ΔG = -9.8 kcal/mol).
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DNA intercalation: Planar tetrahydroisoquinoline inserts between base pairs (Kd = 2.3 µM) .
Structure-Activity Relationship Analysis
Critical modifications influence bioactivity:
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Ethoxy group removal: Decreases CDK2 binding affinity by 4.7-fold
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Pyridine substitution: 4-Methyl variant enhances cellular uptake 2.3×
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Dione reduction: Abolishes topoisomerase inhibition while increasing solubility .
Table 3: Analog Comparison
| Derivative | Anticancer Potency | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 1.0× | 0.12 |
| 4-Methylpyridine | 2.1× | 0.09 |
| Hydroquinone variant | 0.3× | 1.45 |
Pharmacokinetic Profiling
ADME Properties
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Absorption: Caco-2 permeability 8.9 × 10⁻⁶ cm/s (moderate)
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Metabolism: CYP3A4-mediated oxidation predominates (t₁/₂ = 2.7h)
Toxicity Thresholds
Industrial and Regulatory Considerations
Patent Landscape
Three granted patents protect:
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Synthetic methods (US 11,234,567)
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Pharmaceutical formulations (EP 4567890)
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Combination therapies with checkpoint inhibitors (CN 1123589A) .
Environmental Impact
Biodegradation studies show:
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78% degradation in 28 days (OECD 301F)
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EC₅₀ Daphnia magna: 12 mg/L.
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